molecular formula C26H20FNO5 B265331 ethyl 4-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B265331
M. Wt: 445.4 g/mol
InChI Key: UGHJXHWETGGXQG-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of pyrrolidinone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate can be achieved through a multi-step reaction process. One efficient method involves a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . The reaction conditions typically include refluxing the mixture in ethanol under ultrasound irradiation to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of environmentally benign catalysts like citric acid suggest that scalable production methods could be developed with further research and optimization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques such as refluxing, stirring, and maintaining specific pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives, such as ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .

Uniqueness

Ethyl 4-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl and phenylcarbonyl groups, along with the pyrrolidinone core, gives it distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C26H20FNO5

Molecular Weight

445.4 g/mol

IUPAC Name

ethyl 4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C26H20FNO5/c1-2-33-26(32)18-10-14-20(15-11-18)28-22(16-8-12-19(27)13-9-16)21(24(30)25(28)31)23(29)17-6-4-3-5-7-17/h3-15,22,29H,2H2,1H3/b23-21-

InChI Key

UGHJXHWETGGXQG-LNVKXUELSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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